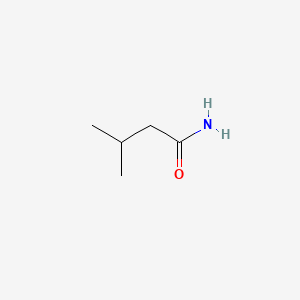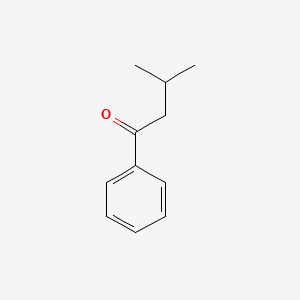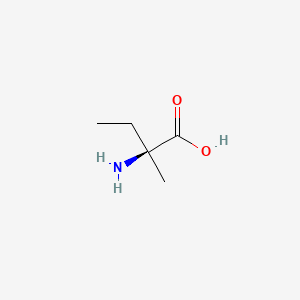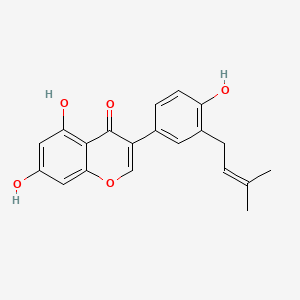![molecular formula C23H20N4O3S3 B1672698 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 686772-17-8](/img/structure/B1672698.png)
2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Vue d'ensemble
Description
IWP-4 is an inhibitor of Wnt production that impairs Wnt pathway activity in vitro with an IC50 value of 25 nM. IWP-4 inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion. At 5 μM, IWP-4 has been shown to block Wnt-dependent phosphorylation of the low-density lipoprotein receptor-related protein 6 receptor and the scaffold protein Dishevelled, preventing the accumulation of β-catenin. This compound has been used to induce cardiomyocyte differentiation from human pluripotent stem cells.
IWP-4 is a novel potent inhibitor of Wnt/β-catenin signaling.
Applications De Recherche Scientifique
WNT Pathway Inhibition
IWP-4 is known as an inhibitor of the WNT signaling pathway . It achieves this by inactivating Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins. This palmitoylation is essential for WNT signaling ability and secretion . IWP-4 impairs WNT pathway activity in vitro with an IC₅₀ value of 25 nM .
Cardiomyocyte Differentiation
IWP-4 has been shown to promote cardiomyocyte differentiation in human pluripotent stem cells after treatment with CHIR99021 . It also promotes cardiomyocyte differentiation in human embryonic stem cells following primitive streak induction with BMP4 and Activin A .
Stem Cell Research
In the field of stem cell research, IWP-4 is used for the differentiation of ES and iPS cells into cardiomyocytes . It inactivates the membrane-bound O-acyltransferase Porcupine (Porcn) which mediates palmitylation of Wnt proteins. Inhibition of Porcn prevents Wnt secretion and thus blocks activation of the Wnt signaling pathway .
Mesenchymal Stem Cell Differentiation
IWP-4 has been used in studies focusing on the differentiation of mesenchymal stem cells (MSCs) . The optimal concentration of IWP-4 for this application was identified through cytotoxicity analysis .
Cancer Research
IWP-4’s ability to inhibit the WNT signaling pathway has implications in cancer research. The WNT signaling pathway plays a crucial role in cell proliferation and differentiation, processes that are often dysregulated in cancer .
Neurological Research
IWP-4’s role in stem cell differentiation has potential applications in neurological research. For instance, it could potentially be used to differentiate stem cells into specific types of neurons for the study of neurological diseases .
Mécanisme D'action
Target of Action
IWP-4, also known as “2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” or “Wnt inhibitor iwp-4”, primarily targets Porcupine , a membrane-bound O-acyltransferase . Porcupine is responsible for palmitoylating Wnt proteins, a process that is essential for Wnt signaling ability and secretion .
Mode of Action
IWP-4 inhibits Wnt signaling by inactivating Porcupine . This inactivation blocks the palmitoylation of Wnt proteins, thereby preventing their secretion and impairing Wnt pathway activity .
Biochemical Pathways
The primary biochemical pathway affected by IWP-4 is the Wnt signaling pathway . By inhibiting Porcupine, IWP-4 prevents the secretion of Wnt proteins, thereby blocking both the canonical and non-canonical Wnt signaling pathways .
Propriétés
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S3/c1-13-7-8-14-18(11-13)33-22(24-14)26-19(28)12-32-23-25-15-9-10-31-20(15)21(29)27(23)16-5-3-4-6-17(16)30-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUJMHOIQBDFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
686772-17-8 | |
| Record name | 686772-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



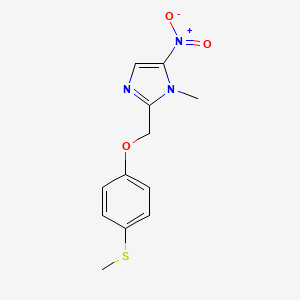
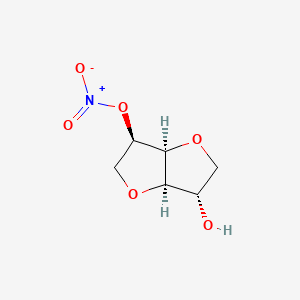
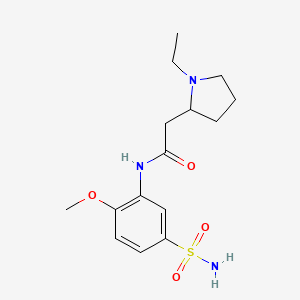
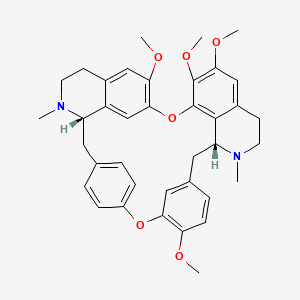
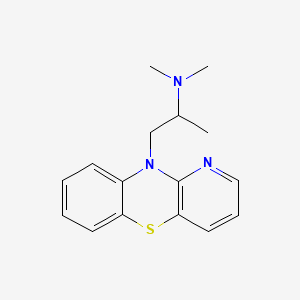
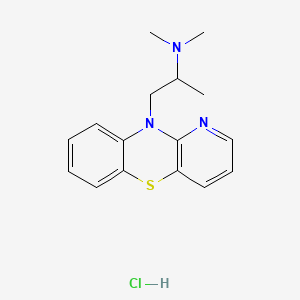
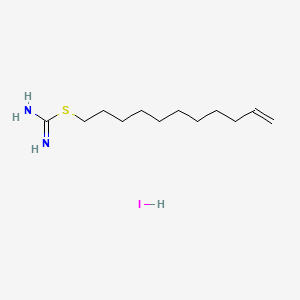
![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)
